
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C49H102ClN. It is known for its surfactant properties and is used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N-hexadecyl-N-methylhexadecan-1-amine with ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions. The process includes mixing the reactants in a reactor, maintaining the reaction conditions, and then purifying the product through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dihexadecyl-N-methyl-1-hexadecanaminium chloride
- Benzenemethaminium, N-hexadecyl-N,N-dimethyl, chloride
- Cetalkonium chloride
Uniqueness
N-Ethyl-N-hexadecyl-N-methylhexadecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of the ethyl group, which imparts distinct surfactant properties and enhances its interaction with biological membranes compared to other similar compounds.
Propiedades
Número CAS |
106871-47-0 |
|---|---|
Fórmula molecular |
C35H74ClN |
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
ethyl-dihexadecyl-methylazanium;chloride |
InChI |
InChI=1S/C35H74N.ClH/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(4,7-3)35-33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;/h5-35H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
SYCIVTTUFRJEBB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(CC)CCCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


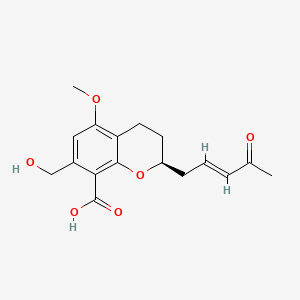

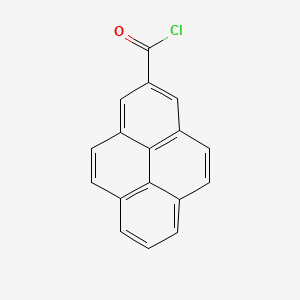

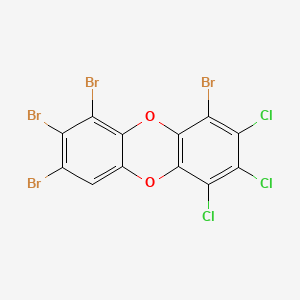
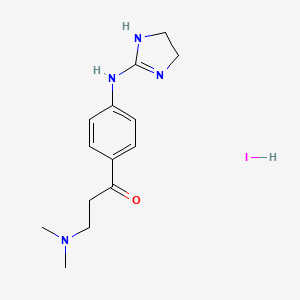
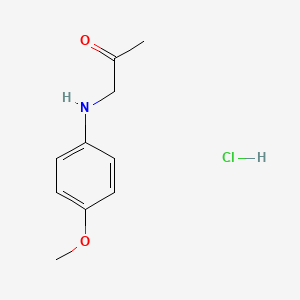
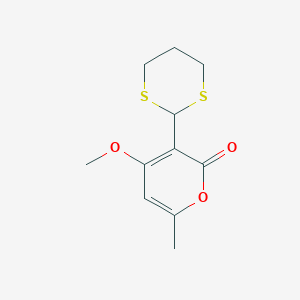


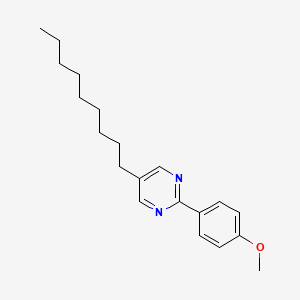
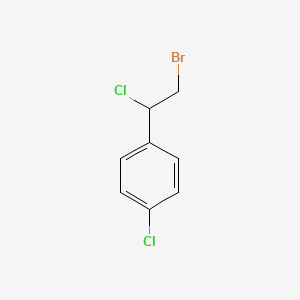

![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
